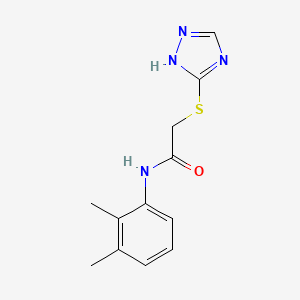

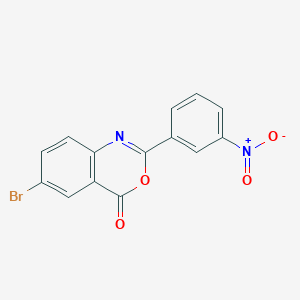

N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related triazine and triazol derivatives involves key intermediates that are structurally similar to N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. These processes are characterized by reactions that yield compounds with confirmed structures via 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, with molecular structures further analyzed using single-crystal X-ray diffraction and density functional theory (DFT) calculations (Geng et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds has been thoroughly investigated using DFT and experimental methods like FT-IR and FT-Raman spectroscopy. These studies reveal insights into the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties, aiding in understanding the structural and electronic configuration of such compounds (El-Azab et al., 2016).

Chemical Reactions and Properties

Research into the chemical reactions of N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide analogs includes synthesis from 4-amino-4H-1,2,4-triazole derivatives, showcasing the versatility and reactivity of the triazole ring in forming various substituted phenyl and acetamide derivatives, characterized by spectroscopic methods (Panchal & Patel, 2011).

Physical Properties Analysis

Physical properties such as crystalline structure and hydrogen bonding patterns are critical in understanding the compound's behavior in solid state. Studies on closely related compounds have shown that molecules are linked into infinite chains through N-H⋯O hydrogen bonding, providing insight into the solid-state arrangements and intermolecular interactions (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa values) and electronic properties of similar acetamide derivatives, have been determined via UV spectroscopic studies and quantum chemical calculations. These studies help in understanding the electronic structure and reactivity of the compounds (Duran & Canbaz, 2013).

科学的研究の応用

Cholinesterase Inhibition

Research on new synthetic 1,2,4-triazole derivatives, including N-aryl derivatives of related compounds, has demonstrated moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have been found to display potent inhibitory potential, making them relevant for studies related to neurodegenerative diseases such as Alzheimer's (Riaz et al., 2020).

Antitumor Activity

Another study focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, showing broad spectrum antitumor activity. These compounds, featuring different acetamide derivatives, have been evaluated for their in vitro antitumor activity, revealing promising results against various cancer cell lines (Al-Suwaidan et al., 2016).

Molecular Docking and Structure Analysis

Studies have also involved molecular docking and structural analysis of related compounds, providing insights into their interaction with biological targets. For instance, vibrational spectroscopy and molecular docking studies on specific acetamide derivatives have highlighted their potential interactions with biological receptors, suggesting implications for drug design and therapeutic applications (El-Azab et al., 2016).

Biological Screening

Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have undergone screening for antibacterial, antifungal, and anthelmintic activity, demonstrating significant biological activities. This research not only sheds light on their potential as antimicrobial agents but also explores their application in forensic science for fingerprint analysis (Khan et al., 2019).

Enzyme Inhibition

A novel synthesis method for 1,2,4-triazole-derived compounds has been developed, leading to the discovery of compounds with notable enzyme inhibitory potentials against various enzymes like AChE, BChE, urease, and α-glucosidase. This work identifies cheaper bioactive triazole amides as promising lead molecules for future drug development (Riaz et al., 2020).

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-8-4-3-5-10(9(8)2)15-11(17)6-18-12-13-7-14-16-12/h3-5,7H,6H2,1-2H3,(H,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPILKPKLHVRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)

![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)